

Atosiban Versus Placebo in Randomized Controlled Trials for Tocolysis: A Comparative Guide

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Compound of Interest

Compound Name: Atosiban

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **atosiban** versus placebo for tocolysis in the management of preterm labor, based on data from key randomized controlled trials (RCTs). The information is intended to support research, scientific understanding, and drug development in the field of obstetrics.

Experimental Protocols

The methodologies of pivotal RCTs form the basis of our understanding of **atosiban**'s efficacy and safety. Below are detailed protocols from significant trials.

APOSTEL 8 Trial (2025)

- **Objective:** To assess the superiority of tocolysis with **atosiban** compared with placebo in improving neonatal morbidity and mortality in threatened preterm birth between 30+0 and 33+6 weeks of gestation.[\[1\]](#)
- **Study Design:** An international, multicenter, randomized, double-blind, superiority trial.[\[1\]](#)
- **Inclusion Criteria:** Women aged 18 years or older with a singleton or twin pregnancy with threatened preterm birth from 30+0 to 33+6 weeks of gestation.[\[1\]](#)

- Intervention:
 - **Atosiban** Group: Intravenous **atosiban**.[\[1\]](#)
 - Placebo Group: Intravenous placebo.[\[1\]](#)
- Primary Outcome: A composite of perinatal mortality (stillbirth and death until 28 days postpartum) and six severe neonatal morbidities.[\[1\]](#)

Romero et al. (2000)

- Objective: To evaluate the efficacy and safety of the oxytocin receptor antagonist **atosiban** in the treatment of preterm labor.[\[2\]](#)
- Study Design: A multicenter, double-blind, placebo-controlled trial with tocolytic rescue.[\[2\]](#)
- Inclusion Criteria: Patients in preterm labor.
- Intervention:
 - **Atosiban** Group (n=246): Intravenous **atosiban** followed by subcutaneous maintenance.[\[2\]](#)
 - Placebo Group (n=255): Intravenous placebo followed by subcutaneous maintenance.[\[2\]](#)
 - Standard tocolytics were permitted as rescue therapy after one hour if preterm labor continued.[\[2\]](#)
- Primary Endpoint: Time from the start of the study drug to delivery or therapeutic failure.[\[2\]](#)
- Secondary Endpoints: The proportion of patients remaining undelivered and not receiving an alternative tocolytic at 24 hours, 48 hours, and 7 days.[\[2\]](#)

Valenzuela et al. (2000) - Maintenance Therapy

- Objective: To compare the efficacy and safety of **atosiban** with placebo for maintenance therapy in women with preterm labor who had achieved uterine quiescence with intravenous **atosiban**.[\[3\]](#)

- Study Design: A multicenter, double-blind, placebo-controlled trial.[3]
- Inclusion Criteria: Patients in preterm labor who responded to initial intravenous treatment with **atosiban**. [3]
- Intervention:
 - **Atosiban** Group (n=252): Continuous subcutaneous infusion of **atosiban** (30 µg/min) via a pump until 36 weeks of gestation.[3]
 - Placebo Group (n=251): Matching placebo administered via a continuous subcutaneous infusion.[3]
- Primary Endpoint: The number of days from the start of maintenance therapy until the first recurrence of labor.[3]
- Secondary Endpoint: The percentage of patients requiring subsequent intravenous **atosiban** therapy.[3]

Data Presentation

The following tables summarize the quantitative data from the aforementioned RCTs, comparing the efficacy and safety of **atosiban** with placebo.

Efficacy Outcomes

Outcome	Atosiban Group	Placebo Group	Trial	Notes
Prolongation of Pregnancy				
Undelivered at 24 hours (without rescue)	Significantly higher	Lower	Romero et al. (2000)[2]	$p \leq 0.008$ [2]
Undelivered at 48 hours (without rescue)	Significantly higher	Lower	Romero et al. (2000)[2]	$p \leq 0.008$ [2]
Undelivered at 7 days (without rescue)	Significantly higher	Lower	Romero et al. (2000)[2]	$p \leq 0.008$. Atosiban was consistently superior to placebo at a gestational age of ≥ 28 weeks.[2]
Time to Delivery or Therapeutic Failure (Median)	25.6 days	21.0 days	Romero et al. (2000)[2]	No significant difference ($p=0.6$).[2]
Time to First Recurrence of Labor (Median)	32.6 days	27.6 days	Valenzuela et al. (2000)[3]	$p = 0.02$ [3]
Need for Rescue Tocolysis				
Subsequent IV Atosiban Treatment	23% (61/252)	31% (77/251)	Valenzuela et al. (2000)[3]	

Neonatal Outcomes

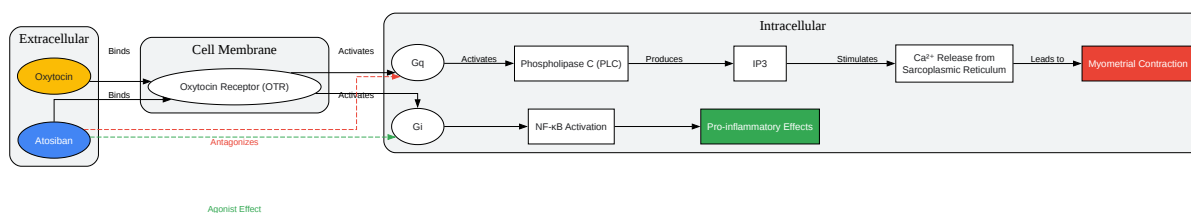
Outcome	Atosiban Group	Placebo Group	Trial	Relative Risk (95% CI) / Notes
Composite of Perinatal Mortality and Severe Neonatal Morbidity	8% (37/449 infants)	9% (40/435 infants)	APOSTEL 8[1]	RR 0.90 (0.58-1.40)[1]
Perinatal Mortality	0.7% (3 infants)	0.9% (4 infants)	APOSTEL 8[1]	RR 0.73 (0.16-3.23)[1]
Fetal/Infant Deaths (<24 weeks gestation)	Higher incidence	Lower incidence	Romero et al. (2000)[2]	14 atosiban-treated patients and 5 placebo-treated patients were randomized at <24 weeks.[2]
Neonatal Deaths (Maintenance Therapy)	4	5	Valenzuela et al. (2000)[3]	Infant outcomes, including birth weight, were comparable between groups. [3]

Maternal Safety Outcomes

Outcome	Atosiban Group	Placebo Group	Trial	Notes
Maternal Adverse Events	Did not differ	Did not differ	APOSTEL 8[1]	No maternal deaths were reported in either group.[1]
Maternal-Fetal Adverse Events	Similar	Similar	Romero et al. (2000)[2]	Injection-site reactions occurred more often with atosiban.[2]
Adverse Event Profiles (Maintenance Therapy)	Comparable	Comparable	Valenzuela et al. (2000)[3]	Except for injection site reactions.[3]

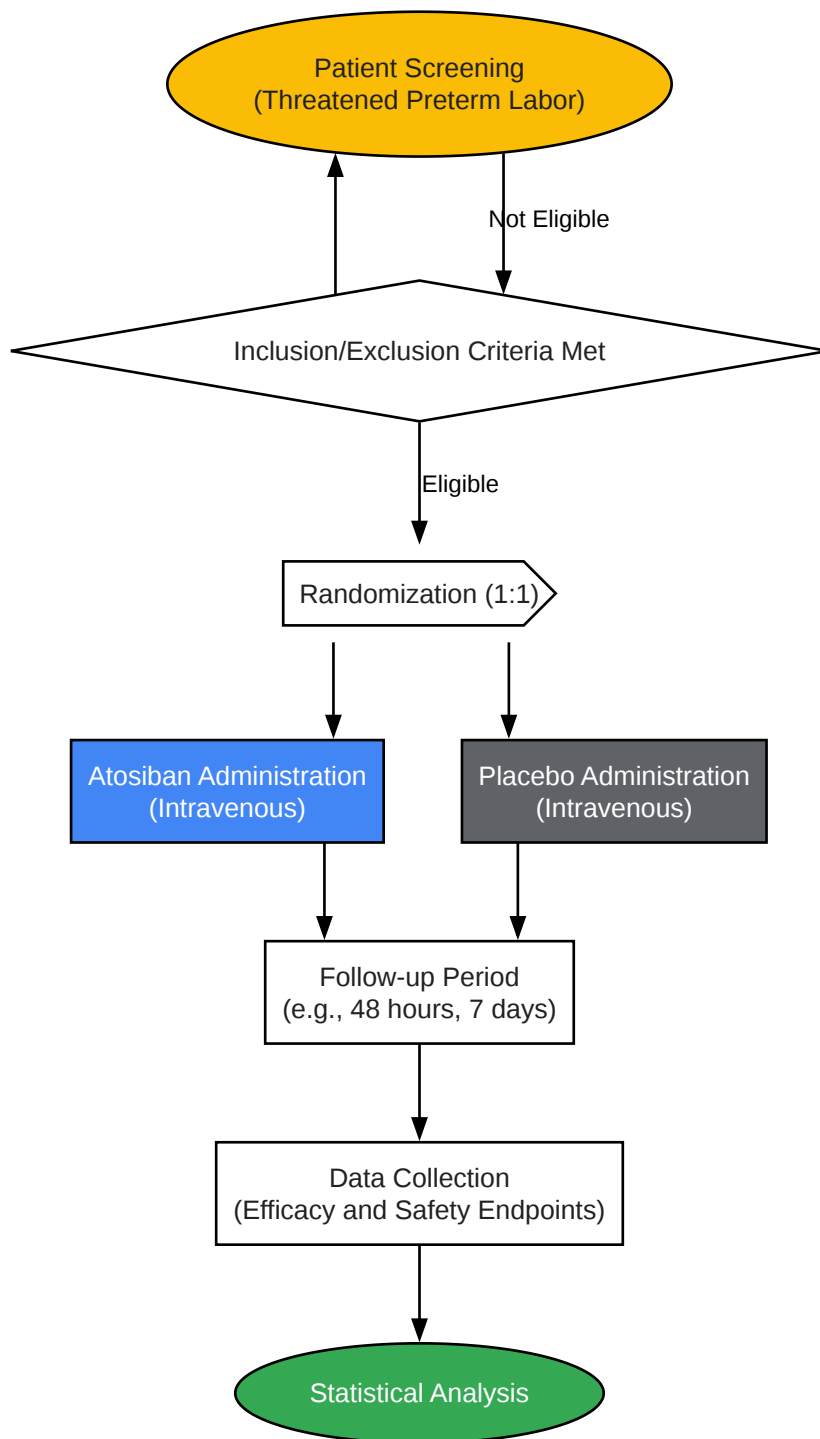
Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions of **atosiban** and the structure of a typical clinical trial are provided below.



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Atosiban's dual-action signaling pathway.



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Generalized workflow of an RCT comparing **atosiban** and placebo.

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